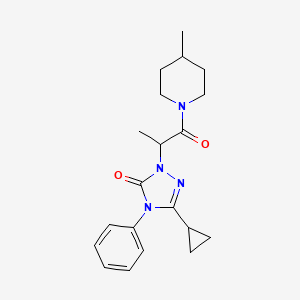
3-cyclopropyl-1-(1-(4-methylpiperidin-1-yl)-1-oxopropan-2-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-cyclopropyl-1-(1-(4-methylpiperidin-1-yl)-1-oxopropan-2-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C20H26N4O2 and its molecular weight is 354.454. The purity is usually 95%.
BenchChem offers high-quality 3-cyclopropyl-1-(1-(4-methylpiperidin-1-yl)-1-oxopropan-2-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-cyclopropyl-1-(1-(4-methylpiperidin-1-yl)-1-oxopropan-2-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Molecular Analysis
Research has explored the structural and molecular aspects of triazole derivatives, highlighting their synthesis, crystal structures, and potential for forming stable compounds with unique properties. For instance, studies on triazole derivatives reveal insights into their crystal and molecular structures, demonstrating significant delocalization of π-electron density within the triazole ring, indicating a potential for diverse chemical reactivity and interactions (Boechat et al., 2010).
Synthesis and Chemical Reactivity
The synthesis of triazole derivatives through methods like click chemistry is a key area of research. This includes the one-pot synthesis of 1,4,5-trisubstituted 1,2,3-triazoles, which are then analyzed for their spectral properties, crystal structures, and cytotoxicity. Such studies contribute to the understanding of the chemical reactivity of triazole compounds and their potential applications in various fields (Ahmed et al., 2016).
Biological Activity and Potential Applications
The research also delves into the biological activities of triazole derivatives, such as their tuberculostatic activity. This suggests potential therapeutic applications, particularly in the treatment of tuberculosis, by examining the minimum inhibiting concentrations of these compounds (Foks et al., 2004). Furthermore, the structural flexibility and reactivity of triazole derivatives make them promising candidates for the development of new pharmaceuticals and materials with tailored properties.
Advanced Applications
Advanced applications of triazole compounds include their use in catalytic processes and the development of materials with specific electronic or photophysical properties. For instance, the study of half-sandwich Ruthenium(II) complexes of click-generated 1,2,3-triazole-based ligands reveals their catalytic efficiency in oxidation and hydrogenation reactions, indicating the potential of triazole derivatives in catalysis and material science (Saleem et al., 2013).
properties
IUPAC Name |
5-cyclopropyl-2-[1-(4-methylpiperidin-1-yl)-1-oxopropan-2-yl]-4-phenyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-14-10-12-22(13-11-14)19(25)15(2)24-20(26)23(17-6-4-3-5-7-17)18(21-24)16-8-9-16/h3-7,14-16H,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACRWNOFNNUXAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(C)N2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-1-(1-(4-methylpiperidin-1-yl)-1-oxopropan-2-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


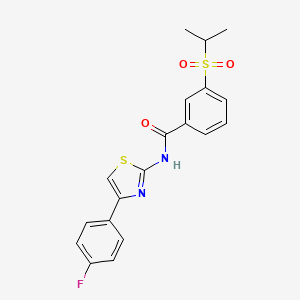
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/no-structure.png)
![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2831249.png)
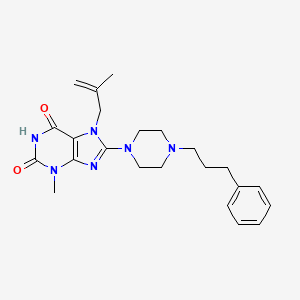
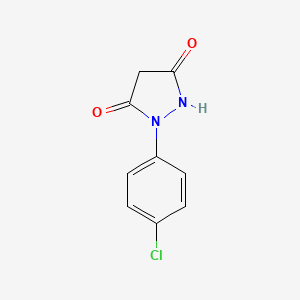


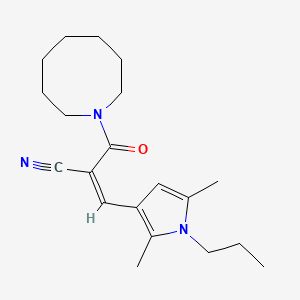

![1-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2831261.png)
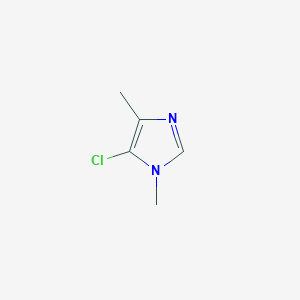
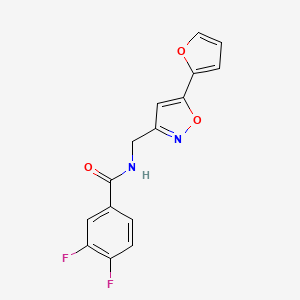
![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide](/img/structure/B2831267.png)